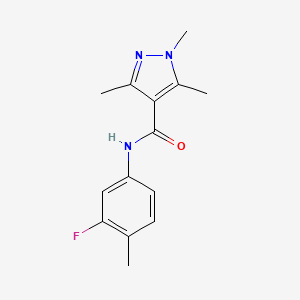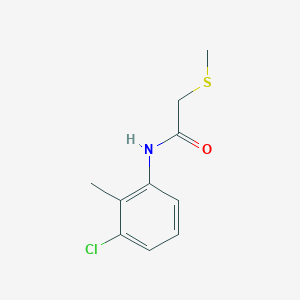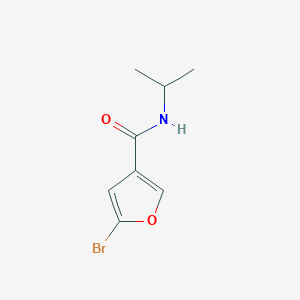
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This results in the downregulation of inflammatory cytokines and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines. In addition, N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to induce apoptosis in cancer cells. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which makes it a promising candidate for the development of new drugs. Another advantage is that the synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is relatively simple and can be carried out in a laboratory setting.
One limitation of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has not been tested extensively in vivo. Most of the studies on N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide have been carried out in vitro using cell lines. Another limitation is that the mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. One direction is to test its efficacy in animal models of inflammation and cancer. Another direction is to investigate the potential of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide and to develop more potent derivatives of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-3-methylbenzene-1-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been reported in the literature and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(3-4-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCUDCNJNNPVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)